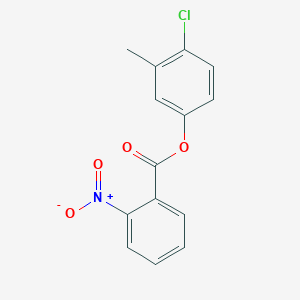

4-chloro-3-methylphenyl 2-nitrobenzoate

Description

Overview of the Chemical Significance of Nitrobenzoate Esters in Organic Synthesis

Nitrobenzoate esters are versatile intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, providing a pathway to a wide array of other functional groups and molecular scaffolds. This makes them valuable starting materials for the synthesis of pharmaceuticals, dyes, and other specialty chemicals. For instance, various nitrobenzoate esters are used in the preparation of biologically active compounds. The ester functionality itself can serve as a protecting group for carboxylic acids or can be hydrolyzed to regenerate the acid. Furthermore, the electronic properties imparted by the nitro group can influence the reactivity of the aromatic ring, facilitating certain types of reactions. Nitrobenzoate esters are often utilized in nucleophilic aromatic substitution reactions, where the electron-withdrawing nature of the nitro group activates the ring towards attack by nucleophiles. solubilityofthings.com

Structural Characteristics of 4-Chloro-3-methylphenyl 2-nitrobenzoate (B253500): A Focus on the Substituted Phenyl and Nitrobenzoate Moieties

The 2-nitrobenzoate portion features a nitro group ortho to the ester linkage. This proximity can lead to steric hindrance, potentially influencing the conformation of the molecule. In related nitrobenzoate compounds, the nitro group is often observed to be twisted out of the plane of the benzene ring. For example, in the crystal structure of methyl 4-chloro-3-nitrobenzoate, the dihedral angle between the nitro group and the phenyl ring is 45.4(1)°. researchgate.netresearchgate.net A similar twisted conformation can be expected for 4-chloro-3-methylphenyl 2-nitrobenzoate.

The 4-chloro-3-methylphenyl moiety contains a chlorine atom and a methyl group as substituents on the phenyl ring. The relative positions of these groups (meta to each other) and their electronic effects (the chloro group being electron-withdrawing and the methyl group being electron-donating) will influence the electron density distribution within this ring.

| Feature | Description |

| Ester Linkage | Connects the 2-nitrobenzoyl group and the 4-chloro-3-methylphenoxy group. |

| Nitrobenzoate Moiety | Contains a nitro group in the ortho position, which is strongly electron-withdrawing and can cause steric effects. |

| Substituted Phenyl Moiety | A phenyl ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. |

| Expected Conformation | The nitro group is likely twisted out of the plane of its attached phenyl ring due to steric hindrance. |

Contextualization within Aromatic Ester Chemistry and Halogenated Organic Compounds

This compound belongs to the broad class of aromatic esters. Aromatic esters are known for their chemical stability and are often crystalline solids with well-defined melting points. The presence of two aromatic rings in this particular molecule suggests a relatively high molecular weight and potential for π-π stacking interactions in the solid state, a phenomenon observed in the crystal structure of similar compounds like methyl 4-chloro-3-nitrobenzoate. nih.govnih.gov

Furthermore, the presence of a chlorine atom classifies this compound as a halogenated organic compound. naturvardsverket.senc.govbritannica.com Halogenated organic compounds are a diverse group of chemicals with a wide range of applications and environmental implications. naturvardsverket.senih.gov The carbon-chlorine bond is generally stable, but its presence can influence the molecule's reactivity and metabolic pathways in biological systems. Many halogenated organic compounds are used as pesticides, solvents, and intermediates in the synthesis of other chemicals. britannica.comnoaa.gov

Research Landscape and Current Gaps Pertaining to this compound

A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While there is a substantial body of research on related nitrobenzoate esters and halogenated aromatic compounds, detailed studies on the synthesis, characterization, and application of this particular molecule are scarce.

The available research on analogous compounds, such as methyl 4-chloro-3-nitrobenzoate, provides some insight into its potential properties and crystal structure. However, direct experimental data for this compound is lacking. This represents an opportunity for future research to explore the following areas:

Synthesis and Optimization: Developing efficient and high-yielding synthetic routes to this compound.

Structural Characterization: Detailed analysis of its molecular and crystal structure using techniques such as X-ray crystallography and NMR spectroscopy.

Physicochemical Properties: Experimental determination of its melting point, solubility, and other key physical and chemical properties.

Reactivity and Applications: Investigating its chemical reactivity and exploring potential applications as an intermediate in the synthesis of novel compounds with potential biological or material science applications.

The lack of dedicated research on this compound means that its potential contributions to organic synthesis and materials science remain largely unexplored.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methylphenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c1-9-8-10(6-7-12(9)15)20-14(17)11-4-2-3-5-13(11)16(18)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZJBPWLORXXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 3 Methylphenyl 2 Nitrobenzoate

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations. Its strong electron-withdrawing character deactivates the benzoate (B1203000) ring towards electrophilic substitution but activates it for nucleophilic attack. The primary reactions of the nitro group itself are reductions to various oxidation states.

Reductions to Amine Derivatives (e.g., catalytic hydrogenation)

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. This reaction converts 4-chloro-3-methylphenyl 2-nitrobenzoate (B253500) to 4-chloro-3-methylphenyl 2-aminobenzoate, a valuable synthetic intermediate. The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. numberanalytics.com

Catalytic hydrogenation is a common and efficient method for this conversion. It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. ionike.com Various catalytic systems have been developed to achieve high yields and selectivity under different conditions. Noble metals such as palladium (Pd), platinum (Pt), and nickel (Ni) supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) are frequently employed. ionike.comuctm.edu The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to ensure the selective reduction of the nitro group without affecting other functional groups like the chloro substituent or the ester linkage. For instance, some palladium-on-nickel-oxide catalysts have shown high activity and selectivity for nitro group hydrogenation at ambient temperature and pressure. ionike.com

Another powerful technique is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor molecule instead of H₂ gas. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene. researchgate.net CTH often offers advantages in terms of operational simplicity and safety. For example, systems using formic acid with a Pd/ZrP catalyst have been shown to be highly efficient and chemoselective for the reduction of nitroarenes. researchgate.net

Biocatalysis presents a green alternative, using enzymes like NiFe hydrogenase immobilized on a carbon support to facilitate hydrogenation with H₂ at atmospheric pressure under mild, aqueous conditions, achieving high yields and tolerating a wide range of other functional groups. nih.gov

| Catalyst System | Hydrogen Source | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Pd/C, Pt/C, Raney Ni | H₂ Gas | 1-100 atm H₂, 25-100 °C, Methanol or Ethanol solvent | Widely used, highly efficient, potential for dehalogenation at higher severity. | uctm.edu |

| Pd/NiO-M | H₂ Gas | Ambient temperature and pressure, Ethanol solvent | High activity and selectivity; tolerates hydroxyl, sulfonyl, and amino groups. | ionike.com |

| Pd/ZrP | Formic Acid (FA) | Room temperature, various solvents | Efficient and chemoselective catalytic transfer hydrogenation (CTH). | researchgate.net |

| NiFe Hydrogenase on Carbon (Hyd-1/C) | H₂ Gas | Atmospheric pressure, aqueous buffer (pH 7) | Biocatalytic, mild conditions, excellent chemoselectivity, environmentally benign. | nih.gov |

| Noble metal catalyst with Vanadium co-catalyst | H₂ Gas | 70°C, controlled H₂ addition | Prevents accumulation of hydroxylamine intermediates, leading to purer products. | google.com |

Nucleophilic Additions to the Nitro Moiety

While direct nucleophilic attack on the nitrogen atom of an aromatic nitro group is not a common reaction pathway, the nitro group plays a crucial role in facilitating nucleophilic addition to the aromatic ring itself. This reaction is known as nucleophilic aromatic substitution (SNAr). wikipedia.org

The mechanism involves the attack of a nucleophile on a carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comwikipedia.org The strong electron-withdrawing nitro group is essential for this process as it delocalizes and stabilizes the negative charge of the intermediate, particularly when positioned ortho or para to the site of attack. nih.govlibretexts.org In the case of 4-chloro-3-methylphenyl 2-nitrobenzoate, the nitro group at the 2-position of the benzoate ring makes the ring electron-deficient and thus susceptible to attack by strong nucleophiles.

The rate-determining step in SNAr reactions is typically the formation of the Meisenheimer complex, as this step involves the temporary disruption of the ring's aromaticity. nih.govnih.gov The subsequent departure of a leaving group restores the aromatic system. While the benzoate portion of the molecule lacks a typical leaving group like a halide, under specific conditions, nucleophiles can add to a hydrogen-bearing carbon atom, forming a σH-adduct. nih.gov The presence and position of the nitro group are the dominant factors controlling the feasibility and rate of these nucleophilic additions to the aromatic ring. nih.gov

Reactions at the Ester Linkage

The ester functional group is a primary site of reactivity in this compound, susceptible to cleavage by various nucleophiles. The reactivity of the carbonyl carbon is enhanced by the adjacent electron-withdrawing 2-nitrobenzoyl group. Reactions at this site typically proceed via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate.

Hydrolysis Kinetics and Mechanisms (acidic and basic conditions)

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction follows a mechanism known as A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The process is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the weak nucleophile, water. libretexts.org This leads to a tetrahedral intermediate. Subsequent proton transfers and elimination of the leaving group, 4-chloro-3-methylphenol (B1668792), yield 2-nitrobenzoic acid. All steps in the acid-catalyzed mechanism are reversible, and the position of the equilibrium can be influenced by using a large excess of water. chemistrysteps.comdalalinstitute.com

Base-Promoted Hydrolysis (Saponification): Under basic conditions, hydrolysis occurs via the B_AC_2 mechanism (Base-promoted, Acyl-oxygen cleavage, bimolecular). A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling the 4-chloro-3-methylphenoxide anion, which is a relatively good leaving group due to the electron-withdrawing effect of the chloro substituent and the inherent stability of phenoxides. This step is followed by an irreversible acid-base reaction where the newly formed 2-nitrobenzoic acid protonates the phenoxide, driving the reaction to completion. chemistrysteps.com

The kinetics of hydrolysis are strongly influenced by the substituents on both the acyl and the leaving group portions. The electron-withdrawing 2-nitro group on the benzoyl moiety increases the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack. On the leaving group, the 4-chloro and 3-methyl substituents modulate the pKa of the corresponding phenol (B47542), which in turn affects its ability to depart. Kinetic studies on similar substituted phenyl benzoates show a strong correlation with Hammett substituent constants, where electron-withdrawing groups on either the acyl or phenoxy moiety generally increase the rate of base-catalyzed hydrolysis. rsc.orgresearchgate.netcas.cz

| Condition | Mechanism | Key Steps | Rate-Determining Step | Overall Reaction |

|---|---|---|---|---|

| Acidic (e.g., H₃O⁺) | A_AC_2 | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of alcohol | Attack of water on the protonated ester | Reversible |

| Basic (e.g., OH⁻) | B_AC_2 | 1. Nucleophilic attack by OH⁻ 2. Elimination of alkoxide 3. Deprotonation of carboxylic acid | Attack of hydroxide on the ester carbonyl | Irreversible |

Transesterification Processes with various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. For this compound, this reaction would produce a new 2-nitrobenzoate ester and release 4-chloro-3-methylphenol. Like hydrolysis, this reaction can be catalyzed by either acids or bases. nih.gov

The mechanism is analogous to hydrolysis, involving nucleophilic attack by the new alcohol on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the original phenoxy group. The reaction is an equilibrium process, and to favor the formation of the product ester, a large excess of the reactant alcohol is typically used, or the lower-boiling product alcohol/phenol is removed by distillation. google.com

The rate of transesterification is dependent on the nature of the incoming alcohol. Steric hindrance can play a significant role; primary alcohols generally react faster than secondary alcohols, which are faster than tertiary alcohols. nih.gov Kinetic studies on the transesterification of substituted phenyl benzoates have shown that the reaction proceeds via a stepwise mechanism where the departure of the leaving group occurs after the rate-determining step. researchgate.net

| Reactant Alcohol | Product Ester | Expected Relative Rate |

|---|---|---|

| Methanol (CH₃OH) | Methyl 2-nitrobenzoate | Fast |

| Ethanol (CH₃CH₂OH) | Ethyl 2-nitrobenzoate | Moderate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-nitrobenzoate | Slow |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl 2-nitrobenzoate | Very Slow / Negligible |

Aminolysis Reactions

Aminolysis is the reaction of an ester with ammonia (B1221849) or an amine to form an amide and an alcohol/phenol. dalalinstitute.com In this case, this compound would react with an amine (R-NH₂) to yield N-substituted-2-nitrobenzamide and 4-chloro-3-methylphenol. The reaction proceeds through a nucleophilic acyl substitution mechanism, similar to hydrolysis and transesterification. chemistrysteps.com

The nucleophilicity of the amine is a key factor; more basic amines are generally more reactive. Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the amine, are often used to probe the mechanism. Linear Brønsted plots with a high slope (β_nuc value) are indicative of a significant amount of bond formation in the transition state. nih.gov

| Amine | Structure | Approximate pKa (of conjugate acid) | Expected Relative Rate |

|---|---|---|---|

| Ammonia | NH₃ | 9.25 | Moderate |

| Ethylamine | CH₃CH₂NH₂ | 10.6 | Fast |

| Piperidine | C₅H₁₀NH | 11.1 | Very Fast |

| Aniline | C₆H₅NH₂ | 4.6 | Slow |

Reactivity of the Halogen Substituent

The chlorine atom attached to the phenyl ring represents a primary site for synthetic modification, particularly through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution (SN2), the classic backside attack is impossible for an aryl halide due to the planar geometry and steric hindrance of the aromatic ring. wikipedia.org The viability of an SNAr reaction proceeds through a two-step addition-elimination mechanism, which requires the aromatic ring to be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orguomustansiriyah.edu.iqlumenlearning.com These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining addition step. lumenlearning.com

In the case of this compound, the chloro substituent is on a ring that is not sufficiently activated for facile SNAr reactions under standard conditions. The substituents on this ring are a chloro group (weakly deactivating) and a methyl group (activating). There are no strong EWGs, such as a nitro group, in the critical ortho or para positions relative to the chlorine atom. Consequently, the ring is considered non-activated, and forcing the displacement of the chlorine atom with a nucleophile would require harsh reaction conditions, such as high temperatures and the use of very strong bases. uomustansiriyah.edu.iqacs.org While methods for the nucleophilic substitution of non-activated aryl chlorides have been developed, they are not broadly applicable and often require specific reagents or conditions. acs.orgrsc.org

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key pathway for the functionalization of the chloro-substituted ring. Although aryl chlorides are known to be less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond, significant advances in catalyst design have enabled their efficient use in these transformations. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or boronate ester, to form a biaryl structure. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org For less reactive aryl chlorides, catalysts employing bulky, electron-rich phosphine ligands are often necessary to facilitate the crucial oxidative addition step. researchgate.netnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.org Similar to the Suzuki coupling, specialized palladium catalysts and specific reaction conditions are often required to achieve high yields with aryl chlorides, especially for non-activated substrates. acs.orgacs.org The use of organic ionic bases has been shown to promote the Heck reaction of various aryl chlorides under milder conditions. acs.org

Below is a table summarizing typical conditions for these cross-coupling reactions with substrates analogous to the 4-chloro-3-methylphenyl moiety.

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates | Reference(s) |

| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp - 100 | Aryl chlorides | organic-chemistry.org |

| Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃ | CsF or K₃PO₄ | Dioxane | 80 - 100 | Electron-rich/hindered aryl chlorides | organic-chemistry.org |

| Heck Reaction | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ or Cy₂NMe | Dioxane / Toluene | 25 - 120 | Electron-rich/neutral aryl chlorides | acs.org |

| Heck Reaction | Pd(OAc)₂ / n-Bu₄N⁺OAc⁻ | n-Bu₄N⁺OAc⁻ | NMP / DMAc | 80 - 120 | Non-activated aryl chlorides | acs.org |

This table presents generalized conditions. Optimal conditions must be determined experimentally for each specific substrate.

Electrophilic Aromatic Substitution on Aromatic Rings

The title compound possesses two distinct aromatic rings, each with its own susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS). In EAS, an electrophile replaces a hydrogen atom on the aromatic ring, a process facilitated or hindered by the existing substituents. miracosta.edu

Reactivity of the 4-Chloro-3-methylphenyl Ring: This ring contains an activating, ortho,para-directing methyl group (-CH₃) and a deactivating, ortho,para-directing chloro group (-Cl). libretexts.org The activating effect of the methyl group generally outweighs the deactivating effect of the chlorine, making this ring more reactive towards electrophiles than the nitro-substituted ring. The directing effects of the two groups are as follows:

-CH₃ group (at C3): Directs incoming electrophiles to positions 2, 4, and 5.

-Cl group (at C4): Directs incoming electrophiles to positions 3 and 5.

The positions are numbered relative to the ester linkage. The combined influence of these groups would favor substitution at position 5 (ortho to the methyl group and meta to the chloro group) and position 2 (ortho to the methyl group). Steric hindrance might influence the ratio of these products.

Reactivity of the 2-Nitrobenzoate Ring: This ring is strongly deactivated by two powerful electron-withdrawing groups: the nitro group (-NO₂) and the ester carbonyl group (-C(O)O-). Both are meta-directing deactivators. grabmyessay.comaiinmr.com

-NO₂ group (at C2): Directs incoming electrophiles to positions 4 and 6.

Ester group (at C1): Directs incoming electrophiles to positions 3 and 5.

Given the strong deactivation, electrophilic substitution on this ring is significantly more difficult than on the other ring and would require forcing conditions. If a reaction were to occur, substitution would be predicted at the positions meta to both deactivating groups, primarily at position 4 and, to a lesser extent due to steric hindrance, position 6.

| Aromatic Ring | Substituents | Overall Ring Activity | Predicted Position(s) of Electrophilic Attack | Reference(s) |

| 4-Chloro-3-methylphenyl | -CH₃ (Activating, o,p-directing)-Cl (Deactivating, o,p-directing) | Activated (relative to nitrobenzoate ring) | C2, C5 | libretexts.org |

| 2-Nitrobenzoate | -NO₂ (Strongly Deactivating, m-directing)-Ester (Deactivating, m-directing) | Strongly Deactivated | C4, C6 (under forcing conditions) | grabmyessay.comaiinmr.commasterorganicchemistry.com |

Radical Reactions and Oxidative Transformations

Beyond substitutions at the ring, the methyl and nitro functional groups offer additional sites for reactivity.

Radical Reactions: The methyl group attached to the aromatic ring is susceptible to free radical substitution, particularly at the benzylic position. ucalgary.ca This reaction is typically initiated by ultraviolet (UV) light or a radical initiator in the presence of a halogen source like N-bromosuccinimide (NBS) or chlorine gas (Cl₂). ucalgary.cachemguide.co.uk This provides a pathway to functionalize the methyl group, for example, by converting it into a halomethyl group (-CH₂X), which can then undergo further nucleophilic substitution reactions.

Oxidative Transformations: The nitro group (-NO₂) is highly susceptible to reduction. This transformation is one of the most common and useful reactions of aromatic nitro compounds. numberanalytics.com A wide variety of reducing agents can be employed to convert the nitro group into an amino group (-NH₂), proceeding through intermediate species such as nitroso and hydroxylamine compounds. numberanalytics.commdpi.com The specific product often depends on the reagents and reaction conditions used. numberanalytics.com Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Pd, Pt, or Ni) is a clean and efficient method for this reduction. numberanalytics.comacs.org Chemical reductions using metals in acidic media (e.g., Sn/HCl, Fe/HCl) are also widely used. organic-chemistry.org This transformation is fundamental for the synthesis of aromatic amines from nitroaromatic precursors.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise atomic arrangement of 4-chloro-3-methylphenyl 2-nitrobenzoate (B253500). Analysis of ¹H and ¹³C spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 4-chloro-3-methylphenyl 2-nitrobenzoate is expected to display signals corresponding to seven aromatic protons and three methyl protons. The signals are divided into two distinct aromatic systems corresponding to the 2-nitrobenzoate and the 4-chloro-3-methylphenyl moieties.

The 2-nitrobenzoate ring exhibits a four-proton system. Due to the electron-withdrawing nature of the nitro and ester groups, these protons are anticipated to be deshielded, appearing in the downfield region of the spectrum. The proton ortho to the nitro group is expected to be the most deshielded.

The 4-chloro-3-methylphenyl ring presents a three-proton system. The positions of these protons are influenced by the chloro, methyl, and ester-oxygen substituents. The proton situated between the chloro and ester-oxygen groups is expected to appear as a doublet, while the other two protons will likely show a doublet and a doublet of doublets, respectively. The methyl group protons will appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6' (2-nitrobenzoate) | ~8.2 | dd | J ≈ 8.0, 1.5 |

| H-3' (2-nitrobenzoate) | ~7.9 | dd | J ≈ 7.5, 1.5 |

| H-4', H-5' (2-nitrobenzoate) | ~7.7-7.8 | m | - |

| H-2 (4-chloro-3-methylphenyl) | ~7.2 | d | J ≈ 2.5 |

| H-6 (4-chloro-3-methylphenyl) | ~7.1 | dd | J ≈ 8.5, 2.5 |

| H-5 (4-chloro-3-methylphenyl) | ~7.4 | d | J ≈ 8.5 |

| -CH₃ (methyl) | ~2.4 | s | - |

The ¹³C NMR spectrum is predicted to show 14 distinct signals, corresponding to each unique carbon atom in the molecule. The spectrum can be divided into regions for the carbonyl carbon, the twelve aromatic carbons, and the methyl carbon. The ester carbonyl carbon is expected to have the most downfield chemical shift. The carbons of the 2-nitrobenzoate ring are influenced by the nitro group, particularly the carbon bearing the nitro group (C-2'). The carbons of the 4-chloro-3-methylphenyl ring are affected by the chloro, methyl, and ester-oxygen substituents, with the carbon atom directly bonded to the ester oxygen (C-1) showing a significant downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester carbonyl) | ~164.5 |

| C-1' (2-nitrobenzoate) | ~129.0 |

| C-2' (2-nitrobenzoate) | ~148.0 |

| C-3' (2-nitrobenzoate) | ~124.5 |

| C-4' (2-nitrobenzoate) | ~133.0 |

| C-5' (2-nitrobenzoate) | ~129.5 |

| C-6' (2-nitrobenzoate) | ~131.0 |

| C-1 (4-chloro-3-methylphenyl) | ~148.5 |

| C-2 (4-chloro-3-methylphenyl) | ~123.0 |

| C-3 (4-chloro-3-methylphenyl) | ~138.0 |

| C-4 (4-chloro-3-methylphenyl) | ~131.5 |

| C-5 (4-chloro-3-methylphenyl) | ~130.5 |

| C-6 (4-chloro-3-methylphenyl) | ~127.0 |

| -CH₃ (methyl) | ~20.0 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the final structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring. For instance, correlations would be expected between H-5 and H-6 on the chloromethylphenyl ring, and among H-3', H-4', H-5', and H-6' on the nitrobenzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing the connectivity between the two aromatic moieties. A key correlation would be expected between the protons on the 4-chloro-3-methylphenyl ring (specifically H-2 and H-6) and the ester carbonyl carbon (C=O). This three-bond correlation (³JCH) provides undeniable evidence of the ester linkage between the two fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of protons. It could show correlations between the methyl protons and the adjacent H-2 proton, as well as between protons on the two different rings if they are close in space, helping to define the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS provides the exact mass of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₄H₁₀ClNO₄), the calculated monoisotopic mass is 291.0298 Da.

The fragmentation pattern in the mass spectrum offers further structural confirmation. The primary cleavage is expected at the ester linkage. Two main fragmentation pathways are plausible:

Cleavage of the C(O)-OAr bond to form the 2-nitrobenzoyl cation at m/z 150 and a 4-chloro-3-methylphenoxyl radical. The m/z 150 ion is a common fragment for 2-nitrobenzoyl derivatives and can further lose NO₂ (46 Da) to yield a fragment at m/z 104, which can then lose CO (28 Da) to give an ion at m/z 76.

Cleavage of the Ar-O bond to form the 4-chloro-3-methylphenyl cation at m/z 141 (for ³⁵Cl) and 143 (for ³⁷Cl) and a 2-nitrobenzoate radical.

The most intense peak in the spectrum (the base peak) would likely be the stable 2-nitrobenzoyl cation (m/z 150).

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would be dominated by absorptions from the ester and nitro functional groups, as well as vibrations from the substituted aromatic rings.

Ester Group: A very strong and sharp absorption band for the C=O stretch is expected in the region of 1740-1750 cm⁻¹. Two distinct C-O stretching vibrations are also anticipated between 1300 and 1100 cm⁻¹.

Nitro Group: The aromatic nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically found around 1530-1550 cm⁻¹ and a symmetric stretch (νs) around 1345-1360 cm⁻¹. orgchemboulder.comlibretexts.org

Aromatic Rings: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. C-H out-of-plane bending vibrations below 900 cm⁻¹ can give information about the substitution pattern.

Other Groups: The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range. researchgate.net The C-H stretching and bending modes of the methyl group would appear around 2960-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H stretch | Aromatic | 3100-3000 | Medium |

| C-H stretch | Methyl (-CH₃) | 2960-2850 | Medium |

| C=O stretch | Ester | 1750-1740 | Strong, Sharp |

| C=C stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

| N-O asymmetric stretch | Nitro (-NO₂) | 1550-1530 | Strong |

| N-O symmetric stretch | Nitro (-NO₂) | 1360-1345 | Strong |

| C-O stretch | Ester | 1300-1100 | Strong |

| C-Cl stretch | Aryl Halide | 850-550 | Medium-Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption spectrum of this compound is predicted to be dominated by transitions within the two aromatic rings. Fluorescence data for this compound is not available in the literature.

The primary chromophores in the molecule are the 4-chloro-3-methylphenyl group and the 2-nitrobenzoate group. The electronic transitions are expected to be of the π → π* and n → π* types wikipedia.org.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. These are typically high-intensity absorptions. For benzene, π → π* transitions are observed around 180, 200, and 255 nm wikipedia.org. The substitution on the phenyl rings in the target molecule is expected to cause a bathochromic (red) shift of these bands to longer wavelengths. For instance, 4-chloro-3-methylphenol (B1668792) exhibits UV absorption in the 260-290 nm range ias.ac.innih.gov. The conjugated system of the 2-nitrobenzoate moiety will also contribute significantly to absorptions in this region.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the ester and nitro groups) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions libretexts.org. For carbonyl compounds, these transitions are often observed in the 270-300 nm region. The nitro group also has n → π* transitions which may be observed as a weak, longer-wavelength shoulder on the more intense π → π* bands.

The polarity of the solvent can influence the position of the absorption maxima (λ_max) slideshare.netsciencepublishinggroup.com.

For π → π transitions*, an increase in solvent polarity generally leads to a bathochromic (red) shift, i.e., a shift to longer wavelengths libretexts.orgslideshare.net. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

For n → π transitions*, an increase in solvent polarity typically results in a hypsochromic (blue) shift, i.e., a shift to shorter wavelengths libretexts.orgslideshare.net. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent (e.g., through hydrogen bonding), which increases the energy gap to the excited state shivajicollege.ac.in.

In aromatic solvents like benzene or toluene, specific interactions such as π-π stacking between the solvent and solute molecules can also influence the absorption spectrum, potentially leading to sharper and slightly shifted absorption bands compared to non-aromatic solvents royalsocietypublishing.org.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π* | 200-300 | High (>10,000 L mol⁻¹ cm⁻¹) | Associated with the aromatic rings. |

X-ray Diffraction Crystallography for Solid-State Molecular Structure

While a crystal structure for this compound is not available, we can predict its solid-state conformation and packing based on the crystallographic data of analogous molecules, such as 2-nitrobenzoic acid and other substituted phenyl benzoates nih.govresearchgate.netnih.govnih.gov.

The molecular geometry of this compound is expected to adopt a conformation that minimizes steric hindrance.

Bond Lengths and Angles: The bond lengths and angles within the phenyl rings are expected to be typical for substituted benzene derivatives. The C-Cl bond length would be approximately 1.74 Å, and the C-C bonds of the methyl group to the ring around 1.51 Å. The ester group (C-C(=O)-O-C) is expected to be largely planar.

Torsion Angles: A key structural feature would be the torsion angles defining the orientation of the substituent groups. The nitro group in 2-nitrobenzoic acid is known to be twisted out of the plane of the phenyl ring due to steric repulsion with the adjacent carboxylic acid group nih.gov. A similar twisting of the nitro group is anticipated in the target molecule. Furthermore, there will be a significant torsion angle between the planes of the two aromatic rings, as is common in phenyl benzoate (B1203000) structures researchgate.net.

The crystal packing of this compound will be governed by a variety of non-covalent interactions.

Hydrogen Bonding: Although there are no classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The aromatic C-H groups can act as donors, while the oxygen atoms of the ester carbonyl and the nitro group are likely to be the primary acceptors. Such interactions are commonly observed in the crystal structures of nitro- and carboxyl-containing organic molecules nih.govnih.gov.

π-π Stacking: The presence of two aromatic rings suggests that π-π stacking interactions will be a prominent feature of the crystal packing. These interactions could occur between the 4-chloro-3-methylphenyl rings of adjacent molecules, the 2-nitrophenyl rings, or a combination of both. The stacking arrangement could be either face-to-face or, more likely, offset (slipped-stack) to minimize electrostatic repulsion nih.gov.

Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Weak Hydrogen Bonding | Aromatic C-H | Carbonyl Oxygen (C=O), Nitro Oxygen (NO₂) |

| π-π Stacking | Phenyl Rings | Phenyl Rings |

| Halogen Bonding | C-Cl | Electronegative atoms (e.g., Oxygen) |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior (excluding decomposition products related to safety)

Detailed research findings and data tables regarding the thermal stability and phase transitions of this compound are not available.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published data is available on the geometry optimization and conformational analysis of 4-chloro-3-methylphenyl 2-nitrobenzoate (B253500) using Density Functional Theory (DFT).

There are no available studies that report on the calculated vibrational frequencies of 4-chloro-3-methylphenyl 2-nitrobenzoate or provide a comparison with experimental spectra.

A search of the scientific literature did not yield any reports on the calculation of NMR shielding constants or electronic excitation energies for this compound.

Electronic Structure Analysis

No data from Frontier Molecular Orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps and their spatial distributions, has been published for this compound.

There are no published findings from Natural Bond Orbital (NBO) analysis concerning the delocalization and stability of this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP surface provides crucial insights into a molecule's reactivity, intermolecular interactions, and electrophilic/nucleophilic character. Different potential values are represented by a color spectrum: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of near-zero potential.

For this compound, the MEP surface would highlight distinct reactive sites. The most negative potential (deep red) is expected to be localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the ester linkage, as these are the most electronegative atoms with lone pairs of electrons. These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance.

Conversely, regions of high positive potential (deep blue) are anticipated around the nitro group on the 2-nitrobenzoate ring, indicating a strong electron-withdrawing effect that renders the adjacent aromatic carbons electrophilic. The hydrogen atoms of the phenyl rings would also exhibit a positive potential. This mapping is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors.

Hypothetical MEP Surface Analysis Data: This table is for illustrative purposes only.

| Molecular Region | Predicted MEP Value Range (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Oxygens of Nitro Group | -45 to -60 | Strongly Nucleophilic / H-Bond Acceptor |

| Carbonyl Oxygen (Ester) | -35 to -50 | Nucleophilic / H-Bond Acceptor |

| Aromatic Ring (2-nitrobenzoate) | +15 to +25 | Electrophilic Center |

| Aromatic Ring (4-chloro-3-methylphenyl) | -5 to +5 | Largely Neutral |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density (ρ(r)). QTAIM partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero. A Bond Critical Point (BCP) located between two nuclei signifies a chemical bond.

The properties at the BCP, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For covalent bonds, ρ(r) is high and the Laplacian is negative (∇²ρ(r) < 0), indicating a concentration of electron density. For closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces, ρ(r) is low and the Laplacian is positive (∇²ρ(r) > 0), indicating depletion of electron density at the BCP.

In this compound, QTAIM analysis would be used to characterize all intramolecular bonds—from the C-Cl and C-N bonds to the ester linkage. It would be particularly useful for identifying and quantifying weaker non-covalent interactions that dictate the molecule's preferred conformation, such as potential intramolecular hydrogen bonds between a phenyl hydrogen and a nitro-group oxygen, or steric repulsion effects.

Hypothetical QTAIM Bond Critical Point (BCP) Data: This table is for illustrative purposes only.

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Type |

|---|---|---|---|

| C=O (Ester) | 0.350 | -0.520 | Polar Covalent |

| N-O (Nitro) | 0.410 | +0.980 | Polar Covalent |

| C-Cl | 0.180 | -0.150 | Polar Covalent |

| C-O (Ester Linkage) | 0.240 | -0.310 | Covalent |

| C···H (Intramolecular) | 0.015 | +0.045 | Weak Non-Covalent |

Reaction Mechanism Studies through Computational Methods

Computational chemistry is indispensable for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.

A chemical reaction proceeds from reactants to products via a minimum energy path on the potential energy surface. The highest point along this path is the transition state (TS), which represents the energetic bottleneck of the reaction. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) algorithms, are employed to locate the precise geometry of the TS. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the formation of this compound via the esterification of 4-chloro-3-methylphenol (B1668792) and 2-nitrobenzoyl chloride, computational studies would model the nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the acid chloride. This would allow for the determination of the tetrahedral intermediate and the subsequent transition state for the elimination of the chloride ion.

Once the energies of the reactants, transition states, and products are calculated, the energetics of the reaction can be determined. The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate. These calculations typically include zero-point vibrational energy (ZPVE) corrections to provide a more accurate representation of the reaction energetics at a quantum mechanical level. Such calculations are fundamental to understanding reaction feasibility, kinetics, and selectivity.

Hypothetical Reaction Energetics for Esterification: This table is for illustrative purposes only. Energies are relative to reactants.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | 4-chloro-3-methylphenol + 2-nitrobenzoyl chloride |

| Transition State 1 (TS1) | +15.5 | Formation of tetrahedral intermediate |

| Intermediate | -5.2 | Tetrahedral intermediate |

| Transition State 2 (TS2) | +2.1 | Elimination of HCl |

| Products | -22.0 | This compound + HCl |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations allow for the study of their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular flexibility, and interactions with the environment.

An MD simulation of this compound would be crucial for understanding its structural dynamics. A key area of investigation would be the rotational freedom around the ester linkage and the C-O bonds connecting the two phenyl rings. The simulation would reveal the preferred dihedral angles and the energy barriers between different conformations. Furthermore, by placing the molecule in a simulation box with explicit solvent molecules (e.g., water, DMSO), one can study how solvent interactions, such as hydrogen bonding and solvation shells, influence the molecule's shape and behavior in solution.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are critical for technologies like optical switching, frequency conversion, and data storage. Organic molecules with both electron-donating groups (donors) and electron-withdrawing groups (acceptors) connected by a π-conjugated system often exhibit significant NLO properties.

The compound this compound possesses the key features of an NLO chromophore. The 2-nitrobenzoate moiety acts as a strong electron acceptor, while the 4-chloro-3-methylphenyl group is a moderate electron donor. These are linked by an ester bridge, which can participate in the π-conjugation. Computational methods based on Density Functional Theory (DFT) are used to calculate NLO properties, including the mean polarizability (⟨α⟩), the first hyperpolarizability (β), and the second hyperpolarizability (⟨γ⟩). A large β value is indicative of a strong second-order NLO response. Theoretical calculations can efficiently screen candidate molecules and guide the synthesis of promising new NLO materials.

Hypothetical Calculated NLO Properties: This table is for illustrative purposes only. Calculations assumed at a specific DFT level.

| Property | Symbol | Hypothetical Calculated Value (esu) |

|---|---|---|

| Mean Polarizability | ⟨α⟩ | 3.5 x 10-23 |

| First Hyperpolarizability | β_total | 9.8 x 10-30 |

| Second Hyperpolarizability | ⟨γ⟩ | 1.2 x 10-35 |

Environmental Transformation and Abiotic Degradation Pathways

Photolytic Degradation Mechanisms (Direct and Indirect Photolysis)

The photolytic degradation of 4-chloro-3-methylphenyl 2-nitrobenzoate (B253500) is anticipated to occur through both direct and indirect photolysis, owing to the presence of chromophores in its structure, namely the nitroaromatic and chlorinated phenolic groups.

Direct Photolysis: The 2-nitrobenzoate moiety can directly absorb sunlight, particularly UV radiation. This absorption can excite the molecule to a higher energy state, leading to the cleavage of the ester bond or transformation of the nitro group. For many nitroaromatic compounds, direct photolysis can result in the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

Indirect Photolysis: This process is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. nih.gov The 4-chloro-3-methylphenyl group is susceptible to attack by these highly reactive species. Indirect photolysis can lead to the hydroxylation of the aromatic ring, dechlorination, and eventual ring cleavage. The rate of indirect photolysis is dependent on the concentration of these reactive species in the specific environmental compartment. For instance, in sunlit natural waters, the reaction with hydroxyl radicals is often a primary degradation pathway for many organic pollutants. nih.gov

Hydrolytic Stability and Transformation Pathways in Aqueous Environments

The ester linkage in 4-chloro-3-methylphenyl 2-nitrobenzoate is the primary site for hydrolytic cleavage. Hydrolysis would result in the formation of 4-chloro-3-methylphenol (B1668792) and 2-nitrobenzoic acid. The rate of this reaction is expected to be significantly influenced by pH.

Studies on structurally similar p-nitrophenyl benzoate (B1203000) esters have shown that hydrolysis is subject to both acid- and base-catalyzed mechanisms, with the rate being slowest at neutral pH and increasing under acidic or alkaline conditions. acs.orgacs.org

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the dominant pathway in natural waters, which are often slightly alkaline. The presence of the electron-withdrawing nitro group on the benzoate ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of base-catalyzed hydrolysis compared to unsubstituted benzoate esters. researchgate.netsemanticscholar.org

Acid-Catalyzed Hydrolysis: In acidic environments, the carbonyl oxygen of the ester is protonated, which increases the susceptibility of the carbonyl carbon to nucleophilic attack by water.

The half-life of the ester due to hydrolysis can range from several months to years, depending on the pH and temperature of the surrounding water. oieau.fr

Expected Hydrolysis Products of this compound

| Precursor Compound | Hydrolysis Products |

| This compound | 4-chloro-3-methylphenol |

| 2-nitrobenzoic acid |

Sorption and Desorption Behavior in Environmental Matrices (e.g., soil, sediment)

The dissociation constant (pKa) of the parent phenol (B47542) and the resulting benzoic acid will play a crucial role. At environmental pH values above their pKa, these compounds will exist in their anionic forms, which are generally more water-soluble and less sorptive to soil organic matter than the neutral species.

Factors Influencing Sorption

| Factor | Influence on Sorption |

| Soil Organic Matter | Increased organic matter content is expected to increase sorption. |

| pH | Sorption is likely to decrease as pH increases due to the ionization of the phenolic and carboxylic acid groups. nih.gov |

| Clay Content and Type | Clay minerals may contribute to sorption, although the effect is generally less significant than that of organic matter for non-ionic organic compounds. |

Volatilization and Atmospheric Fate Modeling

The tendency of this compound to volatilize from water or soil surfaces is determined by its vapor pressure and Henry's Law constant. While specific data for this compound are unavailable, related nitroaromatic compounds can have relatively high vapor pressures, suggesting a potential for atmospheric release. epa.gov

Once in the atmosphere, the fate of the compound will be governed by several processes:

Gas-Particle Partitioning: The compound can exist in the atmosphere in both the gaseous phase and adsorbed to particulate matter. acs.org This partitioning is influenced by the compound's vapor pressure and ambient temperature.

Atmospheric Degradation: In the gas phase, the primary degradation pathway is expected to be reaction with hydroxyl radicals (•OH). acs.org This reaction can lead to the formation of various degradation products. The presence of chlorine on the aromatic ring can influence the rate of this reaction.

Deposition: The compound can be removed from the atmosphere through wet deposition (in rain or snow) and dry deposition (as particles).

The atmospheric lifetime of chlorinated aromatic compounds can vary significantly depending on these factors. nih.govcopernicus.org

Chemical Oxidation and Reduction in Environmental Systems

Chemical Oxidation: The 4-chloro-3-methylphenyl moiety is susceptible to oxidation by strong oxidants found in the environment, such as manganese oxides in soils or through advanced oxidation processes in water treatment. acs.org Oxidation of chlorinated phenols can lead to the formation of various byproducts, including other chlorinated phenols, quinones, and eventually ring-cleavage products. dss.go.thresearchgate.netnih.gov

Chemical Reduction: The nitroaromatic group is susceptible to reduction under anaerobic conditions, such as those found in anoxic sediments or groundwater. Abiotic reduction can be mediated by reduced iron species (Fe(II)) or sulfide (B99878) minerals. This process typically leads to the formation of the corresponding aromatic amine, in this case, 2-aminobenzoate, via nitroso and hydroxylamino intermediates. dtic.milelsevierpure.com The reduction of nitroaromatic compounds by zero-valent iron has also been demonstrated as a potential remediation strategy. elsevierpure.com

Potential Applications As Synthetic Intermediates and in Materials Science

Role as a Building Block in the Synthesis of Complex Organic Molecules

As a synthetic intermediate, 4-chloro-3-methylphenyl 2-nitrobenzoate (B253500) can serve as a valuable scaffold for constructing more elaborate molecular architectures. The synthesis of such esters is typically achieved through the reaction of an acid chloride, like 2-nitrobenzoyl chloride, with a phenol (B47542). chembk.comprepchem.comrsc.org 2-Nitrobenzoyl chloride itself is a recognized intermediate in the preparation of various drugs and dyes. chembk.com

The structure of 4-chloro-3-methylphenyl 2-nitrobenzoate contains two distinct aromatic rings that can be chemically modified. The nitro group on the benzoyl portion is a strong electron-withdrawing group, which activates the aromatic ring to nucleophilic aromatic substitution. scielo.br Furthermore, the nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This amino group can then undergo a wide array of subsequent reactions, such as diazotization, acylation, or alkylation, to build more complex structures.

The phenolic part of the molecule, with its chloro and methyl substituents, also presents opportunities for further functionalization. The chlorine atom can potentially be displaced or involved in cross-coupling reactions, although this is generally less facile on an aromatic ring unless activated. The methyl group could also be a site for chemical modification under specific conditions.

In a multi-step synthesis, the ester linkage of this compound can be cleaved via hydrolysis to regenerate the 4-chloro-3-methylphenol (B1668792) and 2-nitrobenzoic acid, or their respective salts. This allows the ester to function as a protecting group for either the phenol or the carboxylic acid while other chemical modifications are performed on the other part of the molecule. The planning of such multi-step syntheses is a core aspect of organic chemistry, requiring a deep understanding of how different functional groups direct reactions. tcichemicals.com

For instance, related compounds like methyl 2-methyl-3-nitrobenzoate are used in the synthesis of complex heterocyclic structures such as methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one. sigmaaldrich.com This suggests that this compound could similarly be a precursor in the synthesis of novel heterocyclic compounds, which are a cornerstone of medicinal chemistry.

Potential Applications in Functional Materials Chemistry

The field of materials science often utilizes monomers with specific functional groups to create polymers with desired properties. While there is no direct research on this compound as a monomer, the characteristics of related compounds provide some insights.

Nitroaromatic compounds and their ester derivatives have been explored in the context of polymer chemistry. For example, functional aromatic polyamides have been synthesized using monomers containing nitro groups. mdpi.com It is conceivable that after the reduction of the nitro group to an amine, the resulting amino-ester could be used in polycondensation reactions to form polyamides or polyimides. The presence of the chloro and methyl groups on the phenyl ring could influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Furthermore, research on other chlorinated phenyl methacrylates, such as 4-chloro-3-methylphenyl methacrylate, has shown their use in creating copolymers. prepchem.com While the ester in the title compound is a benzoate (B1203000) and not a methacrylate, this demonstrates the principle of using substituted phenols to create functional polymers. The development of functional polymers is a rapidly advancing field, with applications in areas like stimuli-responsive materials and drug delivery systems. mpg.de

Use in Agrochemical Research as a Chemical Intermediate

Many commercial agrochemicals are complex organic molecules that are built up from simpler, functionalized intermediates. Both chlorinated phenols and nitroaromatic compounds are common moieties in agrochemical structures. 4-Chloro-3-methylphenol, a precursor to the title compound, is known to be a building block in the synthesis of agrochemicals. sigmaaldrich.com Similarly, 2-nitrobenzoic acid derivatives are used in the preparation of pesticides. chembk.com

Therefore, this compound could serve as an intermediate in the discovery and development of new agrochemicals, such as fungicides or herbicides. rsc.org The specific combination of the chloro, methyl, and nitro groups could lead to novel structures with desirable biological activity. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds, and intermediates like this compound could be valuable components of such libraries.

Development of Analytical Reagents or Chemical Probes

Nitroaromatic esters, particularly p-nitrophenyl esters, are widely used in biochemistry as substrates for assaying various enzymes, such as lipases and esterases. researchgate.netnih.gov The hydrolysis of the ester bond releases p-nitrophenol (or in this case, 2-nitrophenol), which has a distinct color or can be easily detected, allowing for the quantification of enzyme activity.

While this compound is an ortho-nitro substituted ester, it could potentially be developed as a chromogenic or fluorogenic substrate for specific enzymes. The rate of hydrolysis would be influenced by the electronic effects of the nitro group and the steric hindrance from the substituents on the phenyl ring. Furthermore, such molecules can be used as probes to study the adhesion and reactivity of substances on various surfaces. nih.gov The development of such analytical tools is crucial for advancements in biotechnology and diagnostics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-chloro-3-methylphenyl 2-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic acyl substitution between 4-chloro-3-methylphenol and 2-nitrobenzoyl chloride in anhydrous conditions. Employ a base like pyridine to scavenge HCl and drive the reaction. Monitor progress via TLC (hexane:ethyl acetate, 7:3) and optimize temperature (40–60°C) to balance yield and purity. Post-reaction, purify via column chromatography (silica gel, gradient elution). For scale-up, consider Schlenk techniques to exclude moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165 ppm). Compare coupling patterns to differentiate ortho/meta/para substituents.

- Mass Spectrometry : Confirm molecular ion [M+H]+ using ESI-MS. Fragmentation peaks (e.g., loss of NO2 or Cl groups) validate structural motifs.

- UV-Vis : Analyze π→π* transitions (λmax ~260–300 nm) to assess conjugation.

- Cross-validate with computational methods (DFT for NMR chemical shifts) to resolve ambiguities .

Q. How can crystallographic data be obtained and initially interpreted for this compound?

- Methodology : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect X-ray diffraction data (Mo-Kα radiation, 100 K). Use SHELXT for structure solution and SHELXL for refinement. Validate using R-factor convergence (<5%) and check for residual electron density. Employ ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

- Methodology : If NMR suggests a planar conformation but crystallography reveals torsional strain, perform DFT calculations (e.g., Gaussian09) to compare energy-minimized structures. Analyze NOESY correlations for proximity of aromatic protons. For unresolved discrepancies, use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state packing .

Q. What strategies are effective for analyzing hydrogen-bonding patterns and their impact on crystal packing?

- Methodology : Apply graph-set analysis (Etter’s rules) to categorize hydrogen bonds (e.g., D(2) chains or R22(8) rings). Use Mercury Software to calculate bond distances/angles and identify supramolecular synthons. Correlate packing motifs (e.g., herringbone vs. layered) with thermodynamic stability via DSC/TGA .

Q. How can computational methods enhance the design of analogs with improved bioactivity?

- Methodology : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., plant acetolactate synthase for herbicidal activity). Prioritize substituents at the nitro or chloro positions based on binding affinity (ΔG). Validate with QSAR models using Hammett σ constants for electronic effects and logP for lipophilicity .

Q. What challenges arise in refining high-disorder or twinned crystal structures of this compound?

- Methodology : For twinning, use TwinRotMat in SHELXL to refine twin laws. For disorder, apply PART commands to split occupancy of overlapping atoms. Validate via R1/wR2 convergence and check ADPs for physical plausibility. Use PLATON’s SQUEEZE to model solvent-accessible voids .

Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

- Methodology : Employ in-situ FTIR to monitor acyl chloride formation. Quench aliquots at timed intervals for LC-MS analysis. Use low-temperature NMR (−40°C) to stabilize intermediates. For radical pathways, employ EPR spin-trapping (e.g., DMPO) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.